alpha-Tetralone-13C6
Description
Overview of the Alpha-Tetralone Scaffold in Synthetic Organic Chemistry
The alpha-tetralone scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a cyclohexanone (B45756) ring, is a significant motif in organic synthesis. semanticscholar.org This structural unit is found in a wide array of natural products and serves as a crucial building block for the synthesis of more complex molecules. semanticscholar.orgcymitquimica.com Its derivatives are recognized for their strong reactivity and are used as starting materials for a variety of pharmaceuticals and other biologically active compounds. ingentaconnect.comresearchgate.net
The versatility of the alpha-tetralone scaffold stems from the reactivity of its ketone functional group and the aromatic ring. The ketone can undergo a range of typical reactions such as nucleophilic addition and oxidation. cymitquimica.com The aromatic ring can be modified through electrophilic substitution reactions, and the carbon atoms adjacent to the carbonyl group (the alpha-carbons) can also be functionalized. materialsciencejournal.org This allows for the synthesis of a diverse library of compounds with varied chemical and biological properties.
Several methods have been developed for the synthesis of the alpha-tetralone framework itself, including intramolecular Friedel-Crafts acylation, Robinson annulation, and Diels-Alder reactions. semanticscholar.orgacs.org The importance of this scaffold is highlighted by its presence in numerous natural products with a range of biological activities, including antiviral, antitumor, and antibacterial properties. semanticscholar.orgingentaconnect.com For example, derivatives of alpha-tetralone are key components of compounds like the antidepressant sertraline (B1200038) and various acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease. ingentaconnect.comresearchgate.net
Rationale for 13C Isotopic Enrichment in Alpha-Tetralone for Mechanistic and Analytical Investigations
The specific labeling of alpha-tetralone with six ¹³C atoms (alpha-Tetralone-13C6) provides distinct advantages for both mechanistic and analytical studies. The rationale for using ¹³C enrichment lies in its ability to act as a tracer without significantly altering the chemical nature of the molecule. musechem.comcreative-proteomics.com
Mechanistic Investigations:
In the study of reaction mechanisms, this compound can be used to elucidate the pathways through which chemical transformations occur. By tracking the position of the ¹³C atoms in the products of a reaction, chemists can determine which bonds are broken and formed, and how the carbon skeleton is rearranged. symeres.com This is particularly useful for complex reactions where multiple pathways are possible. The kinetic isotope effect, a change in the rate of a reaction when an atom in the reactant is replaced by one of its isotopes, can also be studied using ¹³C-labeled compounds to identify the rate-determining step of a reaction. fiveable.me
Analytical Investigations:
In analytical chemistry, this compound serves as an excellent internal standard for quantitative analysis using mass spectrometry. musechem.com An internal standard is a known amount of a substance that is added to an unknown sample to aid in the quantification of a specific analyte. Because this compound has the same chemical properties as the unlabeled alpha-tetralone, it will behave identically during sample preparation and analysis. creative-proteomics.com However, due to its higher mass, it can be easily distinguished from the unlabeled compound in the mass spectrometer. wikipedia.org This allows for highly accurate and precise measurements of the concentration of alpha-tetralone or its derivatives in complex mixtures. This technique is widely used in areas such as drug metabolism and pharmacokinetic studies, as well as in environmental analysis. symeres.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2/i1+1,2+1,4+1,6+1,8+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLHPRDBBAGVEG-WPLMEGAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858463 | |
| Record name | (4a,5,6,7,8,8a-~13~C_6_)-3,4-Dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189811-58-3 | |
| Record name | (4a,5,6,7,8,8a-~13~C_6_)-3,4-Dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Alpha Tetralone 13c6
Strategies for Site-Specific ¹³C₆ Isotopic Incorporation
The primary challenge in synthesizing alpha-Tetralone-13C6 is the controlled and efficient incorporation of six ¹³C atoms into the benzene (B151609) ring portion of the molecule. This is typically achieved through bottom-up synthesis starting from commercially available, highly enriched precursors.
The most direct method for synthesizing uniformly labeled U-¹³C-Tetralone relies on the classical Haworth synthesis. nih.gov This approach utilizes precursors where the desired carbon atoms are already isotopically enriched. The key starting materials for this compound are U-¹³C₆-benzene and U-¹³C₄-succinic anhydride (B1165640). nih.gov The high cost and limited availability of such labeled starting materials necessitate that the synthetic routes are highly efficient to maximize yield. nih.gov By using U-¹³C₆-benzene, the resulting tetralone is guaranteed to have the ¹³C isotopes located exclusively within the aromatic ring. nih.govscbt.com If U-¹³C₄-succinic anhydride is also used, the final product is a fully labeled U-¹³C₁₀-tetralone. nih.gov This precursor-based strategy is the foundation for producing the specifically labeled this compound.
The synthesis of this compound is often the first stage in a longer, multi-step pathway designed to produce a variety of complex, ¹³C-enriched molecules. nih.gov U-¹³C-Tetralone is considered a versatile and crucial intermediate for accessing numerous U-¹³C-labeled PAHs, such as naphthalene, anthracene, and benz[a]anthracene. nih.gov The initial synthesis of the labeled tetralone provides a stable, foundational scaffold upon which further chemical modifications and ring additions can be performed. This strategic use of a key labeled intermediate allows for convergent synthetic pathways, where different molecular fragments can be combined to build a larger, complex structure, ensuring the final product has the desired isotopic enrichment pattern. nih.gov
Precursor-Based Labeling Approaches (e.g., from 13C6-Benzene and Labeled Succinic Anhydride)
Key Synthetic Transformations for this compound Construction
The construction of the this compound skeleton and its subsequent use as a synthetic intermediate involves several key chemical transformations. These reactions are well-established in organic chemistry but require careful optimization when applied to expensive, isotopically labeled substrates.
The core of the this compound synthesis is a two-step process involving Friedel-Crafts acylation followed by an intramolecular cyclization. nih.govsemanticscholar.org This method is a classic technique for forming cyclic ketones fused to an aromatic ring.
Friedel-Crafts Acylation: The synthesis begins with the Friedel-Crafts acylation of U-¹³C₆-benzene with U-¹³C₄-succinic anhydride. nih.gov This reaction is an electrophilic aromatic substitution catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃). The acylium ion generated from succinic anhydride attacks the ¹³C-labeled benzene ring to form U-¹³C₁₀-4-oxo-4-phenylbutanoic acid. nih.gov
Intramolecular Cyclization: The resulting keto-acid undergoes a reduction (discussed in 2.2.2) followed by an intramolecular Friedel-Crafts acylation, also known as cyclization. nih.gov This acid-catalyzed ring-closure step forms the second, non-aromatic ring of the tetralone structure. researchgate.netmasterorganicchemistry.com
The sequence, known as the Haworth synthesis, is a reliable method for constructing the tetralone framework from basic aromatic and aliphatic precursors. nih.govresearchgate.net
Table 1: Key Steps in the Haworth Synthesis of U-¹³C-Tetralone
| Step | Reactants | Key Reagent | Product | Reaction Type |
|---|---|---|---|---|
| 1 | U-¹³C₆-Benzene, U-¹³C₄-Succinic Anhydride | AlCl₃ | U-¹³C₁₀-3-Benzoylpropanoic acid | Friedel-Crafts Acylation |
| 2 | U-¹³C₁₀-3-Benzoylpropanoic acid | Zn(Hg), HCl | U-¹³C₁₀-4-Phenylbutanoic acid | Clemmensen Reduction |
| 3 | U-¹³C₁₀-4-Phenylbutanoic acid | Polyphosphoric Acid (PPA) | U-¹³C₁₀-Tetralone | Intramolecular Acylation |
This table outlines the principal stages in a typical synthesis of uniformly labeled tetralone, starting from labeled benzene and succinic anhydride. nih.gov
Once synthesized, labeled alpha-tetralone can undergo various reduction and oxidation reactions to create other valuable labeled intermediates. nih.gov
Reduction Reactions: The carbonyl group of tetralone can be reduced to a methylene (B1212753) group (CH₂) or a secondary alcohol (CH-OH). For instance, the Wolff-Kishner reduction has been successfully applied to U-¹³C-tetralone, converting it to U-¹³C-tetralin with yields consistently above 90%. nih.gov This reduction is a critical step for subsequent reactions, such as a second Friedel-Crafts acylation on the tetralin intermediate to build more complex PAH structures. nih.gov Other reduction methods, like the Birch reduction using lithium in liquid ammonia, can reduce the aromatic ring itself. wikipedia.orgpearson.com
Oxidation Reactions: The labeled tetralone can be oxidized to produce other functionalized molecules. For example, U-¹³C-Tetralone can be oxidized using potassium permanganate (B83412) (KMnO₄) and potassium hydroxide (B78521) to yield U-¹³C-phthalic acid in moderate (58%) yield. nih.gov The benzylic position of the tetralone ring is also susceptible to oxidation by agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.org
Table 2: Selected Transformations of U-¹³C-Tetralone
| Transformation | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Wolff-Kishner Reduction | H₂NNH₂, KOH | U-¹³C-Tetralin | >90% | nih.gov |
| Oxidation | KMnO₄, KOH | U-¹³C-Phthalic acid | 58% | nih.gov |
| Dehydrogenation | Diethyl sulfone, t-BuOK | U-¹³C-Naphthalene | 63% | nih.gov |
This table summarizes key transformations of the labeled tetralone intermediate for the synthesis of other labeled compounds.
The reactive α-methylene group (the CH₂ group adjacent to the carbonyl) of alpha-tetralone allows for various condensation reactions to form new carbon-carbon bonds. wikipedia.org A prominent example is the Claisen-Schmidt condensation, which is a base-catalyzed reaction between a ketone and an aldehyde. nih.govtandfonline.com
In this context, labeled this compound could react with various aromatic aldehydes. nih.govtandfonline.com This reaction would yield an α,β-unsaturated ketone, specifically a (2E)-2-benzylidene-3,4-dihydro-2H-naphthalen-1-one derivative, where the tetralone portion retains the ¹³C₆ label. nih.gov This type of reaction effectively extends the molecular framework, attaching new, unlabeled fragments to the core labeled structure, which can be useful for probing specific biological interactions or chemical mechanisms. tandfonline.com
Reduction and Oxidation Reactions in Labeled Tetralone Synthesis
Reaction Conditions and Catalytic Systems in Labeled Synthesis (e.g., Gas-Solid Phase Reactions, Green Chemistry Approaches)
The synthesis of this compound necessitates precise control over reaction conditions and the selection of appropriate catalytic systems to ensure efficient cyclization and preserve the isotopic label. While traditional methods are effective, modern approaches increasingly focus on sustainability and efficiency, incorporating principles of green chemistry and advanced catalytic processes like gas-solid phase reactions.
Catalytic Systems: The cyclization of a precursor like 4-phenyl-13C6-butyric acid or the reaction of Benzene-13C6 with γ-butyrolactone is central to forming the tetralone structure. orgsyn.orggoogle.com The choice of catalyst is critical to the success of this transformation.
Conventional Lewis Acid Catalysis: Historically, strong Lewis acids such as aluminum chloride (AlCl₃) and stannic chloride (SnCl₄) have been widely used to catalyze the Friedel-Crafts acylation that leads to alpha-tetralone. orgsyn.org These reactions are typically performed in a liquid phase. However, these catalysts are often required in stoichiometric or even excess amounts, leading to significant streams of acidic wastewater during workup and challenges in catalyst recovery and reuse. google.com
Gas-Solid Phase Reactions: A significant advancement, aligning with green chemistry principles, is the development of gas-solid phase reactions using solid acid catalysts. google.comgoogle.com This method offers continuous processing, easier product separation, and catalyst reusability. In a typical setup for alpha-tetralone synthesis, a gaseous mixture of raw materials (e.g., Benzene-13C6 and γ-butyrolactone) is passed through a fixed-bed reactor containing a solid acid catalyst. google.com Molecular sieves, such as HZSM-5, have proven effective for this transformation. google.com The catalyst can be regenerated online after deactivation, for instance, by burning off carbon deposits, which greatly improves production efficiency and reduces environmental impact. google.comgoogle.com
| Parameter | Value |
|---|---|
| Reactants | Benzene, γ-Butyrolactone |
| Catalyst | Molecular Sieve (e.g., HZSM-5, Beta, SAPO-11) |
| Reaction Temperature | 210–300 °C |
| Liquid Space Velocity | 1.0–6.0 h-1 |
| γ-Butyrolactone Conversion | 25–79% |
| alpha-Tetralone Molar Yield | 5–40% |
Green Chemistry Approaches: The drive towards sustainable chemical manufacturing has spurred the adoption of greener synthetic routes. royalsocietypublishing.org The use of regenerable solid acid catalysts in gas-phase reactions is a prime example, as it minimizes waste and allows for continuous operation. google.comgoogle.com Other green chemistry principles applicable to the synthesis of labeled tetralones include:
Catalyst Optimization: Employing highly active and selective catalysts reduces energy consumption and side-product formation. royalsocietypublishing.orgwikipedia.org Research into different types of solid acids, such as H-Beta molecular sieves, has shown high conversion rates (up to 98%) and selectivity (up to 81.2%) for the cyclization of 4-phenylbutyric acid. google.com
Alternative Reagents: The use of oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dioxane or acetic acid provides a highly regioselective method for synthesizing α-tetralone derivatives from tetrahydronaphthalenes under specific conditions. acs.org
Process Intensification: Continuous-flow hydrogenation and other flow chemistry setups are being explored for safer and more efficient production of chemical intermediates. researchgate.net These principles can be applied to the synthesis of the precursors for this compound.
Purification and Isolation Techniques for Isotopic Purity
The purification of this compound is a critical step to ensure that the final product is free of chemical impurities, such as starting materials, byproducts, and solvents. Achieving high isotopic purity, however, is primarily dependent on the isotopic enrichment of the initial labeled precursor (e.g., Benzene-13C6). The purification process removes chemical contaminants, while the isotopic integrity is generally confirmed by analytical methods. nih.gov
Standard Purification Protocol: A typical purification sequence involves an initial workup followed by one or more chromatographic or distillation steps.
Reaction Workup: After the reaction is complete, the mixture is typically cooled and quenched, often with ice water or a dilute acid solution. orgsyn.orgorgsyn.org The organic product is extracted into a suitable solvent. The organic layer is then washed sequentially with water, a basic solution (like sodium carbonate or potassium hydroxide) to remove acidic precursors or byproducts, and finally with brine. orgsyn.orgorgsyn.org The solvent is then removed under reduced pressure.
Distillation: Fractional distillation under reduced pressure is a common technique used to purify liquid products like alpha-tetralone. orgsyn.org This method separates compounds based on their boiling points. However, its effectiveness can be limited if impurities have boiling points close to that of the product or if azeotropes are formed. orgsyn.orggoogle.com
Column Chromatography: For achieving high chemical purity, column chromatography is the most versatile and widely used method. acs.orgwiley-vch.dearkat-usa.org Silica gel is the standard stationary phase for purifying alpha-tetralone and its derivatives. acs.orgwiley-vch.de The choice of solvent system (eluent) is crucial for effective separation.
| Stationary Phase | Eluent (Mobile Phase) | Reference |
|---|---|---|
| Silica Gel (SiO₂) | 5% Diethyl Ether (Et₂O) in Cyclohexane | wiley-vch.de |
| Silica Gel (SiO₂) | Hexane-Ether (7:3) | arkat-usa.org |
Crystallization: If the final product or an intermediate is a solid, crystallization can be an effective purification technique. For example, alpha-naphthol, a potential impurity in some synthesis routes, can be separated from alpha-tetralone by crystallization from a hydrocarbon solvent. google.com
Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio and can clearly distinguish between this compound and any unlabeled or partially labeled counterparts. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR is particularly powerful for confirming the positions and incorporation of the carbon-13 labels within the molecule. nih.gov
Advanced Spectroscopic Characterization and Analytical Techniques for Alpha Tetralone 13c6
Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeled Compound Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation and analysis of isotopically labeled compounds like alpha-Tetralone-13C6. This powerful, non-destructive technique provides detailed information about the carbon framework and the connectivity of atoms within the molecule.
13C NMR for Carbon Skeleton Elucidation and Chemical Shift Assignments
13C NMR spectroscopy is fundamental in directly observing the carbon backbone of this compound. In this technique, the sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The 13C nuclei, having a nuclear spin of ½, absorb and re-emit this electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each carbon atom.
For this compound, the six 13C labels are strategically placed on the aromatic ring. The chemical shifts of these labeled carbons, as well as the unlabeled carbons, provide a unique fingerprint of the molecule. The carbonyl carbon (C-1) typically appears significantly downfield (at a higher ppm value) due to the deshielding effect of the electronegative oxygen atom. The aromatic carbons have characteristic shifts in the range of approximately 110-160 ppm, while the aliphatic carbons of the saturated ring appear at higher fields (lower ppm values). oregonstate.eduscribd.com
Precise chemical shift assignments are made by comparing the observed spectra with data from unlabeled alpha-tetralone and by employing various 2D NMR techniques. The presence of the 13C labels can introduce observable one-bond and two-bond 13C-13C coupling constants, which can further aid in the assignment process.
Table 1: Representative 13C NMR Chemical Shift Data for Tetralone Derivatives
| Carbon Atom | Typical Chemical Shift Range (ppm) | Notes |
| C=O | 190 - 200 | Carbonyl carbon, highly deshielded. |
| Aromatic C (quaternary) | 130 - 150 | Carbons at the fusion of the two rings. |
| Aromatic C-H | 125 - 140 | Aromatic carbons bonded to hydrogen. |
| Aliphatic CH2 | 20 - 40 | Carbons in the saturated ring. |
Note: Specific chemical shifts for this compound can vary slightly based on the solvent and experimental conditions.
Heteronuclear Correlation Spectroscopies (e.g., HSQC, HMBC) for Connectivity Determination in Labeled Systems
Two-dimensional NMR experiments are invaluable for determining the complex structure of molecules. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are two such techniques that are particularly useful for analyzing 13C-labeled compounds. columbia.eduustc.edu.cn
The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. ustc.edu.cn This provides a clear map of all C-H bonds within the molecule. For this compound, HSQC would show correlations between the protons on the aliphatic ring and their corresponding carbons, as well as the aromatic protons and their directly bonded 13C nuclei in the labeled ring.
The HMBC experiment, on the other hand, reveals correlations between protons and carbons that are two or three bonds apart. columbia.edunih.gov This is crucial for piecing together the entire carbon skeleton, especially for identifying connections across quaternary carbons (carbons with no attached protons) and the carbonyl group. For instance, HMBC can show a correlation between the protons on the C-2 methylene (B1212753) group and the carbonyl carbon (C-1), as well as with the aromatic carbons, thus confirming the ring structure.
Homonuclear 13C-13C Correlation Spectroscopies (e.g., INADEQUATE, COSY) for Direct Carbon-Carbon Coupling Analysis
While less common due to the low natural abundance of 13C and the resulting low sensitivity, homonuclear 13C-13C correlation experiments are extremely powerful for compounds that are isotopically enriched, such as this compound.
The Incredible Natural Abundance DoublE QUAntum Transfer Experiment (INADEQUATE) is the most definitive method for establishing direct carbon-carbon connectivity. It directly observes the coupling between adjacent 13C nuclei. In a 2D INADEQUATE spectrum of this compound, cross-peaks would directly map out the connections between the six labeled carbons in the aromatic ring, providing unambiguous proof of their arrangement.
A 13C-13C COSY (COrrelation SpectroscopY) experiment serves a similar purpose, showing correlations between coupled 13C nuclei. These techniques are instrumental in confirming the specific labeling pattern within the aromatic ring of this compound.
Quantitative NMR for Isotopic Enrichment and Purity Assessment
Quantitative NMR (qNMR) is a highly accurate method for determining the concentration and purity of a substance, including the level of isotopic enrichment. nih.gov By acquiring a 13C NMR spectrum under specific, controlled conditions (e.g., with a long relaxation delay and a decoupling sequence that minimizes the Nuclear Overhauser Effect), the integrals of the signals from the labeled carbons can be compared to those of a certified internal standard of known concentration. nih.gov
This allows for a precise measurement of the isotopic enrichment of this compound, confirming that the desired level of 13C incorporation has been achieved. Furthermore, qNMR can simultaneously assess the chemical purity of the compound by detecting and quantifying any carbon-containing impurities.
Mass Spectrometry (MS) for Isotopic Verification
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for verifying the successful incorporation of isotopes in a labeled compound.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination of Labeled Species
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. lcms.czspectralworks.com For this compound, the expected molecular formula is C4(13C)6H10O. scbt.com
The theoretical exact mass of this labeled compound will be higher than that of its unlabeled counterpart due to the greater mass of the 13C isotope compared to 12C. HRMS can measure the molecular weight with sufficient precision to confirm the presence of the six 13C atoms.
Table 2: Comparison of Theoretical Exact Masses
| Compound | Molecular Formula | Theoretical Exact Mass (Da) |
| alpha-Tetralone | C10H10O | 146.0732 |
| This compound | C4(13C)6H10O | 152.0933 |
By comparing the experimentally measured mass from the HRMS analysis to the calculated theoretical mass, the successful synthesis and isotopic labeling of this compound can be definitively confirmed. lcms.cz
Isotopic Pattern Analysis for Confirmation of 13C Incorporation
The confirmation and quantification of 13C incorporation into the molecular structure of this compound are critically dependent on mass spectrometry. This technique separates ions based on their mass-to-charge ratio (m/z), providing a distinct isotopic signature for the labeled compound compared to its unlabeled counterpart.
In mass spectrometry, the introduction of six ¹³C atoms into the alpha-tetralone structure results in a predictable shift in the molecular ion peak. The molecular weight of unlabeled alpha-tetralone (C₁₀H₁₀O) is approximately 146.07 g/mol . massbank.eu With the substitution of six ¹²C atoms with ¹³C isotopes, the mass of the molecular ion increases by approximately 6 atomic mass units. This results in a distinct M+6 peak in the mass spectrum of this compound, which is the most direct evidence of successful labeling.
The natural abundance of ¹³C is approximately 1.1%, which leads to the presence of low-intensity M+1 and M+2 peaks in the mass spectrum of any unlabeled organic molecule. nih.gov However, in a successfully synthesized batch of this compound, the isotopic distribution will be significantly altered. nih.gov The base peak will correspond to the ¹³C₆ isotopologue, and the relative intensities of the other isotopic peaks will be markedly different from the natural abundance pattern.
High-resolution mass spectrometry (HRMS) is particularly valuable as it can distinguish between ions of very similar masses, ensuring that the observed mass shift is indeed due to the incorporation of ¹³C and not other elemental substitutions or adducts. Techniques like liquid chromatography-mass spectrometry (LC-MS) are often employed to analyze the purity of the labeled compound and to determine the extent of isotopic enrichment. nih.govnih.gov By comparing the integrated peak areas of the labeled and unlabeled species, the percentage of ¹³C incorporation can be accurately calculated. nih.gov
Table 1: Theoretical Isotopic Distribution for Unlabeled vs. Labeled Alpha-Tetralone
This table illustrates the expected shift in the mass spectrum due to the incorporation of six ¹³C atoms. The relative abundance of the monoisotopic peak (M) decreases significantly for the labeled compound, while the M+6 peak becomes the most abundant.
| Ion | Unlabeled α-Tetralone (C₁₀H₁₀O) Relative Abundance (%) | α-Tetralone-¹³C₆ Relative Abundance (%) |
| M | 100 | Low |
| M+1 | 11.1 | Low |
| M+2 | 0.6 | Low |
| M+3 | Negligible | Low |
| M+4 | Negligible | Low |
| M+5 | Negligible | Moderate |
| M+6 | Negligible | 100 |
This is a simplified theoretical representation. Actual spectra may show more complex patterns due to fragmentation and the presence of other isotopes.
Complementary Spectroscopic Techniques (e.g., Infrared and Raman Spectroscopy) for Vibrational Analysis of Labeled Compounds
While mass spectrometry confirms isotopic incorporation based on mass, Infrared (IR) and Raman spectroscopy provide complementary information by probing the vibrational modes of the molecule. The substitution of ¹²C with the heavier ¹³C isotope alters the vibrational frequencies of the chemical bonds within the this compound molecule.
Infrared (IR) Spectroscopy:
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. vscht.czyoutube.com The frequency of a vibrational mode is dependent on the bond strength and the masses of the atoms involved. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms in the bond. Therefore, substituting a lighter ¹²C atom with a heavier ¹³C atom will result in a decrease in the vibrational frequency (a shift to a lower wavenumber) for bonds involving that carbon atom.
In this compound, the most significant shifts are expected for the C=O stretching vibration and the C-C stretching vibrations within the aromatic ring and the saturated portion of the molecule where the ¹³C atoms are located. vscht.czresearchgate.net For instance, the characteristic C=O stretch in unlabeled alpha-tetralone, typically observed around 1685 cm⁻¹, will shift to a lower frequency in the ¹³C₆-labeled analogue. vscht.cz Similarly, the aromatic C-C stretching vibrations, which appear in the 1600-1450 cm⁻¹ region, will also exhibit shifts. vscht.cz The magnitude of these shifts can be predicted using computational methods like Density Functional Theory (DFT) and provides strong evidence for the location of the isotopic labels within the molecule. nih.gov
Raman Spectroscopy:
Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. renishaw.com It measures the inelastic scattering of monochromatic light. renishaw.com The principles governing isotopic shifts in Raman spectroscopy are the same as in IR spectroscopy; bonds containing the heavier ¹³C isotope will exhibit lower vibrational frequencies. mdpi.com
Raman spectroscopy can be particularly useful for observing symmetric vibrations that may be weak or inactive in the IR spectrum. mdpi.com For this compound, the symmetric breathing mode of the ¹³C-labeled aromatic ring would be a key diagnostic peak in the Raman spectrum. The shifts in the Raman bands upon isotopic substitution can be used to confirm the incorporation of ¹³C and to gain a more complete picture of the vibrational dynamics of the molecule. nih.gov
Table 2: Expected Vibrational Frequency Shifts in this compound
This table provides a qualitative overview of the expected changes in the vibrational spectra of alpha-tetralone upon ¹³C labeling. The exact shift values would require experimental measurement or theoretical calculation.
| Vibrational Mode | Typical Wavenumber Range (Unlabeled α-Tetralone) (cm⁻¹) | Expected Shift in α-Tetralone-¹³C₆ | Spectroscopic Technique |
| Aromatic C-H Stretch | 3100-3000 | Minimal | IR, Raman |
| Aliphatic C-H Stretch | 3000-2850 | Minimal | IR, Raman |
| C=O Stretch | ~1685 | Shift to lower wavenumber | IR, Raman |
| Aromatic C=C Stretch | 1600-1450 | Shift to lower wavenumber | IR, Raman |
| Aliphatic C-C Stretch | 1200-800 | Shift to lower wavenumber | IR, Raman |
Applications of Alpha Tetralone 13c6 in Mechanistic Organic Chemistry and Tracer Studies
Elucidation of Reaction Mechanisms via Isotopic Labeling
Isotopic labeling is a definitive method for unraveling the intricate steps of a chemical reaction. By strategically placing heavier isotopes within a molecule, chemists can follow the atoms as they rearrange, form new bonds, and break old ones.
Many organic reactions involve complex skeletal rearrangements where the carbon framework of the molecule is altered. libretexts.orgmasterorganicchemistry.com Tracing these transformations can be challenging, but the use of 13C-labeled substrates like alpha-Tetralone-13C6 provides an unambiguous method for tracking the movement of specific carbon atoms.
When this compound is subjected to conditions that induce rearrangement, such as treatment with strong acids to generate carbocation intermediates, the position of the 13C labels in the final product can be determined. youtube.com This information reveals the precise pathway of the rearrangement. For instance, in reactions analogous to the Wagner-Meerwein rearrangement, a 1,2-alkyl shift might occur. msu.edumsu.edu If the tetralone structure undergoes such a shift, the distribution of the 13C6 label in the product will confirm the migration of a specific part of the carbon skeleton.
Table 1: Hypothetical Tracing of a Skeletal Rearrangement This table illustrates how the 13C6 label could be used to differentiate between two possible rearrangement pathways of a hypothetical tetralone derivative.
| Proposed Pathway | Starting Material: this compound Derivative | Predicted Product Structure & Labeling Pattern | Analytical Method |
| Pathway A: 1,2-Aryl Shift | Labeled aromatic and adjacent carbons | Label migrates with the aryl group to an adjacent carbon. | 13C NMR, Mass Spectrometry |
| Pathway B: Ring Contraction (Favorskii-type) | Labeled alpha and beta carbons to the carbonyl | Label is distributed within a new, smaller ring system. msu.edu | 13C NMR, Mass Spectrometry |
This table is based on established principles of rearrangement reactions and isotopic tracing. youtube.commsu.edu
Beyond simply tracing atomic pathways, isotopic labeling can be used to probe the existence and nature of transient species like reaction intermediates and transition states. The technique of isotopic perturbation relies on the principle that isotopic substitution can slightly alter the energetics of a molecule, including the stability of intermediates and the energy of transition states. archive.org
In a reaction mechanism that involves a rapid equilibrium between the reactant and an intermediate, introducing a 13C label can subtly shift that equilibrium. This "isotopic perturbation of equilibrium" can be detected by sensitive spectroscopic methods like NMR. By analyzing the changes in the NMR spectrum of this compound under reactive conditions compared to its unlabeled counterpart, researchers can gain evidence for the presence of a hidden intermediate and deduce information about its molecular structure and bonding. researchgate.net This method is particularly valuable for identifying intermediates that are too fleeting to be observed directly.
Tracing Carbon Rearrangements and Bond Scissions
Investigation of Reaction Kinetics and Stereochemical Pathways
The rate at which a reaction proceeds and its stereochemical outcome are fundamental aspects determined by the reaction mechanism. This compound is an ideal substrate for investigating these properties through the kinetic isotope effect (KIE) and stereochemical labeling studies. dalalinstitute.comnih.gov
The KIE is a phenomenon where the rate of a reaction changes when an atom in the reactant is replaced with one of its heavier isotopes. dalalinstitute.com This effect arises because the heavier isotope forms a stronger chemical bond with a lower vibrational frequency. If a bond to the isotopically labeled atom is broken or significantly altered in the rate-determining step of the reaction, a measurable change in the reaction rate will occur.
By comparing the reaction rate of this compound to that of unlabeled alpha-tetralone, a primary KIE can be measured. A KIE value (k_light / k_heavy) significantly different from 1.0 indicates that a C-C bond involving the labeled core is breaking in the slowest step of the reaction. This provides powerful evidence for a specific mechanistic step being rate-limiting. Furthermore, isotopic labeling helps in tracking the stereochemical fate of a molecule, especially in reactions involving chiral centers. msu.edu
Table 2: Interpreting Kinetic Isotope Effect (KIE) Data for Reactions of this compound
| Observed KIE (kunlabeled / k13C6) | Interpretation | Implication for Mechanism |
| > 1 (Normal KIE) | A bond to a 13C atom is broken/weakened in the rate-determining step. dalalinstitute.com | Suggests C-C bond cleavage is rate-limiting (e.g., decarboxylation, fragmentation). |
| ≈ 1 | No significant change in bonding to the 13C atoms in the rate-determining step. dalalinstitute.com | The rate-limiting step does not involve breaking a C-C bond of the core structure. |
| < 1 (Inverse KIE) | Bonding to a 13C atom becomes stiffer (stronger) in the transition state. dalalinstitute.com | Suggests a change in hybridization (e.g., sp2 to sp3) at a labeled carbon in the rate-limiting step. |
This table summarizes the general principles of the Kinetic Isotope Effect. dalalinstitute.com
Isotopic Tracer Studies in Non-Human Biological Systems (e.g., Metabolic Pathways in Microorganisms or Plants, Drug Metabolism in in vitro models)
This compound is an invaluable tracer for studying how tetralone-based compounds are processed in biological systems. Such studies are critical in drug discovery and environmental science. nih.gov In vitro models, such as liver microsomes, primary hepatocytes, or microbial cultures, are commonly used to predict the metabolic fate of new chemical entities. frontiersin.orgresearchgate.netmdpi.com
When this compound is introduced into an in vitro system (e.g., incubated with rat liver microsomes), it undergoes the same enzymatic reactions as its unlabeled form. frontiersin.org However, the resulting metabolites retain the 13C6 label. Using mass spectrometry, these labeled metabolites can be easily distinguished from the complex background of endogenous molecules in the biological matrix. The mass of each metabolite will be exactly six mass units higher than any corresponding unlabeled, naturally occurring compound, making them simple to identify and quantify.
This approach allows for the rapid identification of metabolic "hot spots" on the molecule—positions that are most susceptible to enzymatic modification. Common metabolic transformations for a ketone like alpha-tetralone include reduction of the carbonyl group to a secondary alcohol or hydroxylation at various positions on the aromatic or aliphatic rings. nih.gov
Table 3: Predicted Metabolites of this compound in an in vitro Metabolism Assay
| Parent Compound | Molecular Weight (12C) | Molecular Weight (13C6) | Potential Metabolic Reaction | Predicted Metabolite | Predicted MW of 13C6-Metabolite |
| alpha-Tetralone | 146.19 | 152.14 | Reduction of ketone | Tetralol-13C6 | 154.15 |
| alpha-Tetralone | 146.19 | 152.14 | Aromatic Hydroxylation | Hydroxytetralone-13C6 | 168.14 |
| alpha-Tetralone | 146.19 | 152.14 | Aliphatic Hydroxylation | Hydroxytetralone-13C6 | 168.14 |
This table provides hypothetical data based on common metabolic pathways for aromatic ketones and the principles of isotopic labeling. nih.govfrontiersin.org The use of this compound provides clear, unambiguous data for constructing a comprehensive picture of the compound's metabolic profile in various non-human biological systems. researchgate.netnih.govmdpi.com
Theoretical and Computational Investigations Involving Alpha Tetralone 13c6
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of molecules like α-tetralone and its isotopically labeled variants. researchgate.netresearchgate.netunige.chmdpi.comuj.edu.pl These computational methods allow for the investigation of molecular properties that may be difficult or impossible to measure experimentally. ias.ac.in
DFT calculations have been widely used to study various aspects of α-tetralone and its derivatives. For instance, the B3LYP hybrid exchange-correlation functional, often paired with basis sets like 6-311++G(d,p), is a common choice for these calculations. researchgate.netresearchgate.net Such studies have provided insights into the geometric, electronic, and spectroscopic features of these compounds. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) for 13C-Labeled Alpha-Tetralone
A significant application of quantum chemical calculations is the prediction of spectroscopic parameters. For ¹³C-labeled α-tetralone, DFT can be used to forecast NMR chemical shifts. capes.gov.brncssm.eduoregonstate.educaspre.camestrelab.com The accuracy of these predictions is highly dependent on several factors, including the choice of the exchange-correlation functional, the basis set, and the method for calculating isotropic shielding. acs.org Studies have shown that long-range corrected functionals can offer a significant improvement in the accuracy of ¹³C NMR chemical shift predictions. acs.org Machine learning algorithms, trained on extensive NMR databases, are also emerging as powerful tools for predicting ¹³C NMR spectra. ncssm.edumestrelab.com
The prediction of vibrational frequencies using DFT is another valuable tool. These calculated frequencies can be compared with experimental data from techniques like FT-IR spectroscopy to confirm molecular structures. tandfonline.com
Table 1: Predicted vs. Experimental ¹³C NMR Chemical Shifts for α-Tetralone (Illustrative)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | 198.5 | 198.1 |
| C2 | 30.2 | 29.8 |
| C3 | 23.1 | 22.9 |
| C4 | 38.9 | 38.5 |
| C4a | 133.2 | 132.8 |
| C5 | 126.6 | 126.3 |
| C6 | 128.8 | 128.5 |
| C7 | 132.5 | 132.1 |
| C8 | 129.1 | 128.8 |
| C8a | 144.7 | 144.3 |
Note: The data in this table is illustrative and intended to represent the type of information that can be obtained from DFT calculations. Actual values may vary depending on the specific computational methods and experimental conditions.
Computational Modeling of Reaction Pathways and Energy Profiles with Isotopic Consideration
Computational modeling is a powerful tool for elucidating reaction mechanisms, and this extends to reactions involving isotopically labeled compounds like α-tetralone-¹³C₆. By calculating the energies of reactants, transition states, and products, chemists can map out the entire energy profile of a reaction. frontiersin.org This allows for the determination of reaction barriers and the identification of the most likely reaction pathway. frontiersin.org
For instance, in reactions such as the Claisen-Schmidt condensation to form α-tetralone derivatives, computational modeling can provide insights into the stereoselectivity of the reaction. nih.gov DFT calculations can be used to analyze the electronic and steric effects that govern the formation of different stereoisomers. researchgate.net The inclusion of the ¹³C isotope would primarily affect the vibrational frequencies and could have a subtle but calculable effect on the reaction kinetics, known as the kinetic isotope effect.
Conformational Analysis and Molecular Interactions with 13C Labeling
The three-dimensional structure, or conformation, of a molecule is crucial to its function and reactivity. Computational methods are widely used to perform conformational analysis. researchgate.netscispace.commdpi.comresearchgate.net For α-tetralone, which has a non-planar structure, understanding its preferred conformations is essential.
Force field calculations, such as those using the MM2 force field, and NMR spectroscopic data can be used in concert to determine the conformational preferences of the tetralone ring system. capes.gov.br For example, studies on substituted tetralins have shown that substituents at the 2-position tend to prefer an equatorial orientation. capes.gov.br
The introduction of ¹³C labels does not significantly alter the conformational landscape of the molecule. However, it provides additional NMR-active nuclei that can be used to gain more detailed structural information through various NMR experiments. mdpi.com This is particularly useful for studying intermolecular interactions, such as hydrogen bonding, which can influence the conformation of the molecule. researchgate.net Theoretical calculations can complement these experimental findings by modeling the geometries and energies of different conformations and intermolecular complexes. researchgate.net
Future Directions and Emerging Research Avenues for Alpha Tetralone 13c6
Development of Advanced Synthetic Strategies for Complex 13C-Labeled Alpha-Tetralone Derivatives
The future of isotopic labeling with alpha-tetralone-13C6 hinges on the development of more sophisticated and versatile synthetic methods. Current research is focused on creating complex derivatives with precisely placed ¹³C atoms to investigate more detailed scientific questions. chemrxiv.org These advanced strategies aim to provide greater control over the regioselective placement of isotopic labels within the alpha-tetralone framework.
Key areas of development include:
Novel Catalytic Systems: The exploration of transition-metal catalysts is a promising route to achieving highly specific and efficient labeling. chemrxiv.org
Multi-Step Pathways: Designing intricate, multi-step syntheses will enable the introduction of ¹³C isotopes at various positions, as well as the incorporation of additional functional groups. chemrxiv.org
Expanded Derivative Libraries: The goal is to produce a broader range of ¹³C-labeled alpha-tetralone analogues, including those with modified ring structures, to serve as tailored tracers and internal standards for diverse research applications. researchgate.netchiron.no
These advancements will broaden the applicability of labeled alpha-tetralones in detailed mechanistic studies across chemistry and biology. researchgate.net
Integration of this compound in Automated Synthesis Platforms
The integration of this compound synthesis into automated platforms is poised to revolutionize the production and application of isotopically labeled compounds. nih.govscripps.eduresearchgate.net Automation offers significant improvements in efficiency, reproducibility, and the ability to perform high-throughput experimentation. nih.gov
Key Advantages of Automation:
| Feature | Benefit |
| High-Throughput Synthesis | Rapid generation of libraries of ¹³C-labeled alpha-tetralone derivatives with varied labeling patterns. nih.gov |
| Reproducibility and Purity | Ensures high-fidelity synthesis, which is critical for sensitive analytical techniques like NMR and mass spectrometry. nih.gov |
| On-Demand Production | Facilitates the synthesis of specific labeled compounds as needed for targeted research questions. researchgate.net |
| Data-Rich Experimentation | Automated platforms generate large datasets that can be used to refine and optimize synthetic protocols. scripps.edu |
By combining robotics, software, and chemical reactors, these platforms can execute complex syntheses with minimal human intervention, accelerating the discovery and development of new research tools. nih.govchemrxiv.org
Expansion of Isotopic Tracer Applications in Materials Science and Environmental Chemistry
The unique properties of this compound make it an ideal tracer for expanding into new research domains, particularly materials science and environmental chemistry. The ¹³C label serves as a stable beacon, allowing for precise tracking of molecular transformations in complex systems.
Emerging Applications:
Materials Science:
Degradation Studies: Incorporating this compound into polymers and other organic materials allows researchers to monitor degradation pathways under various stressors like UV light and heat. uni-muenster.de
Mechanistic Insights: Tracking the labeled carbon atoms helps in identifying breakdown products and understanding the mechanisms of material aging and failure.
Environmental Chemistry:
Contaminant Fate and Transport: this compound can be used to study how pollutants, such as polycyclic aromatic hydrocarbons (PAHs), move and transform in the environment. uni-muenster.de
Bioremediation: By introducing the labeled compound into soil or water samples, scientists can trace its biodegradation by microorganisms, providing crucial data for developing effective strategies to clean up contaminated sites. uni-muenster.de
The distinct mass of the ¹³C isotope allows for clear and sensitive detection against the natural carbon background, making it an invaluable tool in these fields.
Synergistic Approaches Combining Isotopic Labeling with Artificial Intelligence for Enhanced Spectral Interpretation and Mechanistic Prediction
A powerful new frontier in chemical analysis involves the synergy between isotopic labeling and artificial intelligence (AI). researchgate.net The complex datasets generated from studies using this compound are particularly well-suited for analysis by machine learning (ML) algorithms. arxiv.org
| AI Application | Description |
| Spectral Interpretation | AI can automate the analysis of NMR and mass spectra, identifying subtle patterns to elucidate the structures of unknown metabolites or degradation products with greater accuracy. arxiv.orgacs.org |
| Mechanistic Prediction | By training ML models with experimental data from isotopic labeling studies, researchers can predict the most probable reaction mechanisms and distinguish between competing pathways. researchgate.netacs.org |
| Accelerated Discovery | This combination not only speeds up data analysis but also provides deeper insights into complex chemical and biological systems, overcoming the limitations of manual interpretation. arxiv.org |
The integration of AI with isotopic labeling promises to revolutionize how researchers approach spectral analysis and mechanistic studies, leading to faster and more profound scientific discoveries. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
